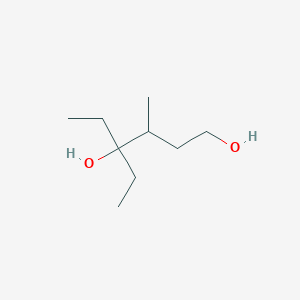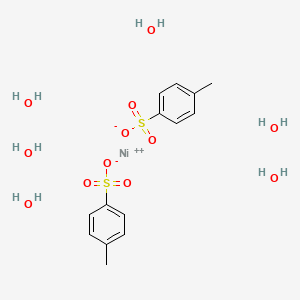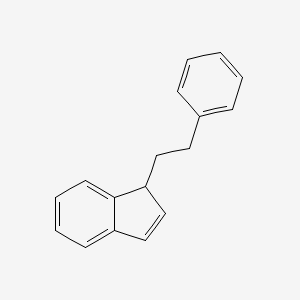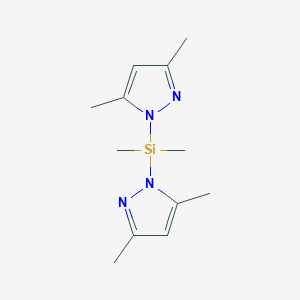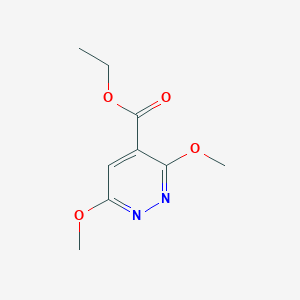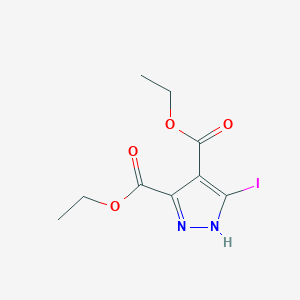
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane, also known as F9BIDS, is an organosilicon compound that has been used in a variety of scientific research applications. F9BIDS has been found to be useful in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for '(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane' involves the reaction of fluorene and 3-benzylindene with dimethylchlorosilane in the presence of a catalyst.
Starting Materials
Fluorene, 3-benzylindene, Dimethylchlorosilane, Catalyst
Reaction
Step 1: Dissolve fluorene and 3-benzylindene in a solvent such as toluene or chloroform., Step 2: Add dimethylchlorosilane to the reaction mixture., Step 3: Add a catalyst such as triethylamine or pyridine to the reaction mixture., Step 4: Heat the reaction mixture under reflux for several hours., Step 5: Cool the reaction mixture and filter off any solid precipitate., Step 6: Purify the product by column chromatography or recrystallization.
科学研究应用
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in the study of biochemical and physiological processes, and as a reagent in the synthesis of organosilicon compounds. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been used in the study of biological systems, such as the study of enzymes, proteins, and DNA.
作用机制
The mechanism of action of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is not fully understood. However, it is believed that (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane acts as a Lewis acid, which can facilitate the formation of covalent bonds between atoms in the presence of a suitable solvent. This can result in the formation of new compounds and the alteration of existing compounds.
生化和生理效应
The biochemical and physiological effects of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane are not well understood. However, it is believed that (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane can interact with biological molecules, such as enzymes, proteins, and DNA, which can result in changes in the structure and/or function of these molecules. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been found to be a potent inhibitor of certain enzymes, which can result in changes in biochemical and physiological processes.
实验室实验的优点和局限性
The advantages of using (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst for the synthesis of various organic compounds. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is stable in a variety of solvents, and can be stored for long periods of time without degradation. The main limitation of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is that it is not very soluble in water, which can limit its use in certain experiments.
未来方向
The potential future directions for research on (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new organic compounds. In addition, further research could be conducted to determine the optimal conditions for the synthesis of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane, and to develop new methods for its use in laboratory experiments. Finally, further research could be conducted to explore the potential applications of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane in the study of biological systems, such as enzymes, proteins, and DNA.
属性
IUPAC Name |
(3-benzyl-1H-inden-1-yl)-(9H-fluoren-9-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Si/c1-32(2,31-28-18-10-7-15-25(28)26-16-8-11-19-29(26)31)30-21-23(20-22-12-4-3-5-13-22)24-14-6-9-17-27(24)30/h3-19,21,30-31H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJFTQGQGWEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)
